REACTION_CXSMILES
|
C(O[C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.[CH3:11][NH:12][NH2:13]>C(O)C>[CH3:11][N:12]1[C:9]([NH2:10])=[C:6]([C:7]#[N:8])[C:4]([CH3:5])=[N:13]1
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=C(C#N)C#N
|
Name
|
methyl hydrazine
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1N)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |